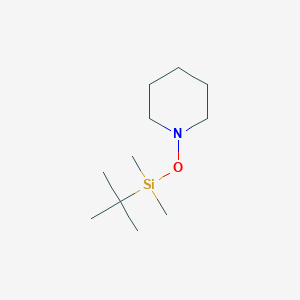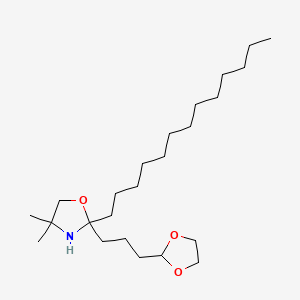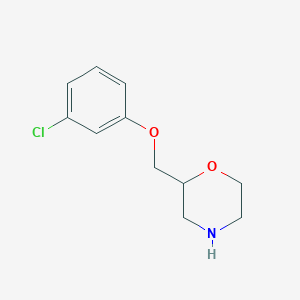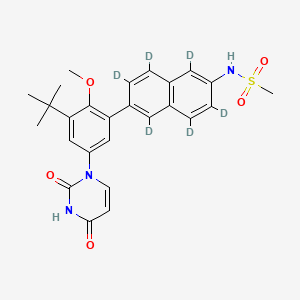
Dasabuvir Naphthyl-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dasabuvir Naphthyl-d6 is a deuterated form of Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is primarily used in the treatment of chronic hepatitis C infection, particularly in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dasabuvir Naphthyl-d6 involves the incorporation of deuterium atoms into the naphthyl ring of Dasabuvir. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions
Dasabuvir Naphthyl-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
Dasabuvir Naphthyl-d6 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Dasabuvir in biological samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Dasabuvir.
Medicine: Investigated for its potential use in combination therapies for the treatment of hepatitis C.
Industry: Utilized in the development of new antiviral drugs and in the quality control of pharmaceutical formulations
作用機序
Dasabuvir Naphthyl-d6 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This inhibition prevents the replication of the viral RNA, thereby halting the proliferation of the virus. The molecular target of this compound is the palm domain of the NS5B polymerase, where it induces a conformational change that renders the polymerase inactive .
類似化合物との比較
Similar Compounds
Sofosbuvir: Another NS5B polymerase inhibitor used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for hepatitis C treatment.
Velpatasvir: An NS5A inhibitor used in combination with sofosbuvir for pan-genotypic hepatitis C treatment
Uniqueness
Dasabuvir Naphthyl-d6 is unique due to its deuterated naphthyl ring, which provides enhanced stability and metabolic resistance compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective antiviral therapies .
特性
分子式 |
C26H27N3O5S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D |
InChIキー |
NBRBXGKOEOGLOI-XAMKWCMMSA-N |
異性体SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


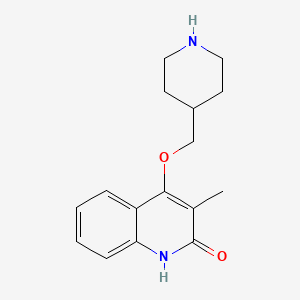
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
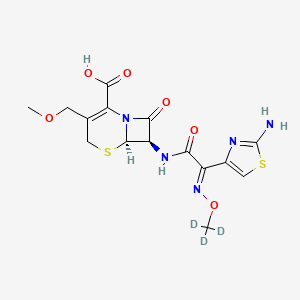
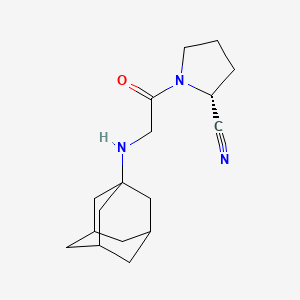
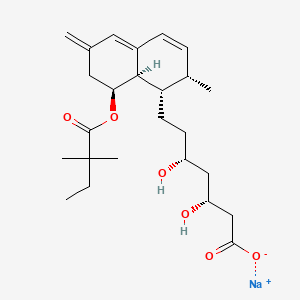
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
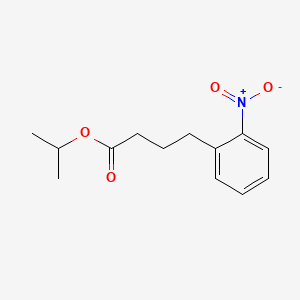
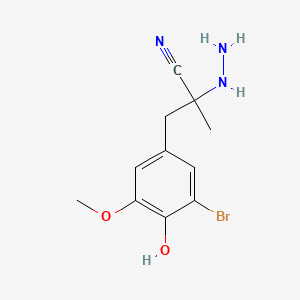


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
